1-[(3-nitro-4-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid
Description
This compound features a piperidine-4-carboxylic acid core substituted with a sulfonyl group at the 1-position. The sulfonyl group is further attached to a 3-nitro-4-arylhydrazine moiety, which includes an (E,2E)-configured propenylidene hydrazine bridge linked to a phenyl ring. This structure combines multiple functional groups:
- Sulfonyl group: Enhances binding to biological targets (e.g., enzymes) via polar interactions .
- Nitro substituent: Electron-withdrawing effects modulate electronic properties and may influence redox activity .
- Piperidine-4-carboxylic acid: Common in bioactive molecules due to its conformational flexibility and hydrogen-bonding capacity .
While direct pharmacological data for this compound are absent in the evidence, its structural motifs suggest applications in enzyme inhibition or receptor modulation, akin to sulfonamide-based drugs .
Properties
IUPAC Name |
1-[3-nitro-4-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]phenyl]sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c26-21(27)17-10-13-24(14-11-17)32(30,31)18-8-9-19(20(15-18)25(28)29)23-22-12-4-7-16-5-2-1-3-6-16/h1-9,12,15,17,23H,10-11,13-14H2,(H,26,27)/b7-4+,22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNVQOKPYOEIBP-XJLPLWBLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)NN=CC=CC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)N/N=C/C=C/C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3-nitro-4-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid, identified by its CAS number 280749-17-9, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 453.557 g/mol. The compound features a complex structure that includes a piperidine ring and a sulfonamide moiety, which are often associated with various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH leads to increased levels of endogenous lipids, which can modulate pain and inflammation pathways .
- Anti-inflammatory Effects : The compound's structure suggests it may interact with inflammatory pathways, potentially acting as an anti-inflammatory agent. Phosphodiesterase inhibitors, for example, have been shown to reduce inflammation by increasing cyclic AMP levels in immune cells .
- Neuroprotective Properties : Some derivatives exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems or direct antioxidant activity.
Table 1: Summary of Biological Activities
Case Studies
- FAAH Inhibition and Pain Modulation : A study demonstrated that compounds similar to the target molecule significantly increased endogenous cannabinoid levels in animal models, leading to reduced pain sensitivity. The data indicated a potential for developing analgesics based on this mechanism .
- Anti-inflammatory Activity : Research on phosphodiesterase inhibitors has shown that they can effectively decrease inflammatory markers in various disease models, including asthma and chronic obstructive pulmonary disease (COPD). The compound's structural components suggest it may exert similar effects .
- Neuroprotective Effects : Investigations into related piperidine derivatives have revealed their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonyl-Piperidine Motifs
2.1.1 1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic Acid (CAS: 356522-47-9)
- Structural differences : The carboxylic acid is at the 2-position of piperidine instead of 4, and the hydrazine-propenylidene bridge is absent.
2.1.2 1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic Acid
- Structural differences : A fluorine atom replaces the nitro group at the phenyl ring’s 3-position.
- Implications : Fluorine’s electronegativity increases polarity but reduces electron-withdrawing effects compared to nitro, possibly altering target affinity .
2.1.3 1-[(4-Methylphenyl)sulfonyl]-N′-[(E)-4-pyridinylmethylene]-4-piperidinecarbohydrazide
- Structural differences : A pyridinylmethylene hydrazide replaces the propenylidene hydrazine-phenyl system.
- Implications : The pyridine ring introduces basicity, which could enhance solubility or alter binding interactions in acidic environments .
Analogues with Modified Aromatic Systems
2.2.1 1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic Acid (CAS: 1171918-77-6)
- Structural differences : A trifluoromethyl group at the phenyl ring’s 2-position and a nitro group at the 4-position.
2.2.2 1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic Acid
- Structural differences : An imidazopyridine-thiophene system replaces the phenylhydrazine moiety.
- Implications : The fused heterocycle may improve binding to aromatic-rich enzyme pockets (e.g., kinases) .
Physicochemical and Computational Comparisons
A “read-across” approach (as described in ) was applied to infer properties based on structural similarities:
- Density-functional theory (DFT) analysis () suggests the nitro group in the target compound stabilizes the sulfonyl-hydrazine system via resonance, reducing reactivity compared to non-nitro analogues.
Q & A
Q. What methodologies enable the study of pH-dependent conformational changes in this compound?
- Methodological Answer : Perform potentiometric titrations to determine pKa values of ionizable groups (e.g., sulfonamide NH, piperidine COOH). Use UV-Vis spectroscopy (200–400 nm) to track electronic transitions at pH 2–12. MD simulations can predict protonation states under physiological conditions .
Tables for Key Data
Table 1 : Spectroscopic Signatures of Functional Groups
| Functional Group | Technique | Signature |
|---|---|---|
| Hydrazine (C=N) | IR | ~1600 cm⁻¹ |
| Sulfonyl (S=O) | IR | ~1350 cm⁻¹ |
| Piperidine COOH | ¹H NMR | δ 12.1 (s, 1H) |
Table 2 : Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 85 |
| DMF | 36.7 | 72 |
| THF | 7.5 | 58 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
